4-tert-butyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide
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Overview
Description
4-tert-butyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 324.47 g/mol
Appearance: White to pale yellow solid
Solubility: Insoluble in water, but soluble in organic solvents like methanol, dichloromethane, and ether.
Preparation Methods
Industrial Production: Industrial-scale production methods are not well-documented. Researchers typically synthesize this compound in the laboratory for specific applications.
Chemical Reactions Analysis
Reactivity: 4-tert-butyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide may undergo various reactions, including:
Substitution Reactions: Substituents on the aromatic ring can be modified using appropriate reagents.
Oxidation and Reduction Reactions: The amine and amide groups are susceptible to oxidation and reduction.
Acid-Base Reactions: The tert-butyl group can participate in acid-base reactions.
Substitution: Alkyl halides (e.g., bromides, chlorides) and Lewis acids (e.g., AlCl).
Oxidation: Oxidizing agents like potassium permanganate (KMnO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH).
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: It may exhibit pharmacological activity, but further research is needed.
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological effects.
Mechanism of Action
The precise mechanism by which 4-tert-butyl-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)benzamide exerts its effects remains unclear. It likely interacts with specific molecular targets or pathways, but detailed studies are lacking.
Comparison with Similar Compounds
While information on similar compounds is scarce, this compound’s unique structure sets it apart. Unfortunately, I cannot provide a list of similar compounds due to limited data availability .
Remember that this compound’s rarity contributes to the lack of comprehensive information Researchers continue to explore its properties and applications
Properties
Molecular Formula |
C24H29N5O |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
4-tert-butyl-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]benzamide |
InChI |
InChI=1S/C24H29N5O/c1-6-25-21-15-16(2)26-23(29-21)28-20-13-11-19(12-14-20)27-22(30)17-7-9-18(10-8-17)24(3,4)5/h7-15H,6H2,1-5H3,(H,27,30)(H2,25,26,28,29) |
InChI Key |
JFPFYLFNUMOUFG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C(C)(C)C |
Origin of Product |
United States |
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